molecular formula C7H11N3O2 B1586933 2,6-Dimethoxypyridine-3,5-diamine CAS No. 85679-78-3

2,6-Dimethoxypyridine-3,5-diamine

Cat. No.: B1586933
CAS No.: 85679-78-3
M. Wt: 169.18 g/mol
InChI Key: BXBOXUNPNIJELB-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3,5-diamine is an organic compound with the chemical formula C7H11N3O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 6 positions and two amino groups at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxypyridine-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-diamine with methanol. The specific synthesis method may include preparing pyridine-2,6-diamine first, then reacting it with methyl bromide, and finally reducing it with ammonia water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The compound is often produced in controlled environments to maintain the desired chemical properties and to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted pyridine compounds.

Scientific Research Applications

2,6-Dimethoxypyridine-3,5-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including the formation of reactive intermediates and the modulation of biochemical pathways. For example, it may act as an antioxidant by forming nitroxyl radicals, which can inhibit the accumulation of peroxides .

Comparison with Similar Compounds

2,6-Dimethoxypyridine-3,5-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of methoxy and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxypyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOXUNPNIJELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388503
Record name 2,6-Dimethoxypyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85679-78-3
Record name 2,6-Dimethoxypyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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